molecular formula C12H23NO3 B036276 4-(N-Boc-N-methylamino)cyclohexanol CAS No. 1256633-24-5

4-(N-Boc-N-methylamino)cyclohexanol

Cat. No.: B036276
CAS No.: 1256633-24-5
M. Wt: 229.32 g/mol
InChI Key: UJHKURDWYJBHPD-UHFFFAOYSA-N
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Description

4-(N-Boc-N-methylamino)cyclohexanol (: 1256633-24-5) is a versatile Boc-protected amino cyclohexanol derivative of significant value in medicinal chemistry and organic synthesis. With a molecular formula of C 12 H 23 NO 3 and a molecular weight of 229.32 g/mol, this compound serves as a crucial chiral building block and synthetic intermediate for the construction of more complex molecules . The structure features a secondary alcohol and a tertiary amine protected by a Boc (tert-butoxycarbonyl) group, making it a valuable scaffold for further functionalization. Researchers utilize this compound in the development of targeted therapeutic agents, where the cyclohexanol moiety can contribute to the stereochemistry and physicochemical properties of the final molecule. As a high-value intermediate, it is employed in multi-step synthesis, including oxidation to the corresponding ketone, 4-(N-Boc-N-methylamino)cyclohexanone, which is another key intermediate in pharmaceutical research . Proper handling is essential; this product carries the GHS signal word "Warning" and hazard statement H302 (Harmful if swallowed)[citation:2). Precautionary measures include washing thoroughly after handling, using personal protective equipment, and working only in a well-ventilated area or chemical fume hood. ◆ Safety & Handling: ‣ Hazard Statements: H302 - Harmful if swallowed. ‣ Precautionary Statements: P264 - Wash thoroughly after handling. P270 - Do not eat, drink or smoke when using this product. P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330 - Rinse mouth . ‣ Storage: Store in a cool, dry place. Keep container tightly closed. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHKURDWYJBHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148331
Record name Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester
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Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-24-5
Record name Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Context and Chemical Significance Within Protected Amino Alcohols

4-(N-Boc-N-methylamino)cyclohexanol is a bifunctional molecule featuring a cyclohexanol (B46403) ring, a secondary amine protected with a tert-butoxycarbonyl (Boc) group, and a methyl group on the nitrogen atom. This unique combination of functional groups imparts specific chemical properties that are highly valuable in multi-step organic synthesis.

The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules. researchgate.net Its primary function is to temporarily mask the reactivity of the amino group, preventing it from participating in unwanted side reactions. The stability of the Boc group under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for complex synthetic pathways. wikipedia.org

The presence of a methyl group on the nitrogen atom (N-methylation) can significantly influence the pharmacological properties of a molecule. researchgate.net N-methylation is known to enhance metabolic stability, improve membrane permeability, and modulate the conformational flexibility of peptides and other bioactive compounds. researchgate.netacs.org The synthesis of N-methylated amino acids and their derivatives is therefore a significant area of research in medicinal chemistry. acs.orgacs.orgmonash.edu

The cyclohexanol moiety provides a non-aromatic, conformationally restricted scaffold. The hydroxyl group can serve as a handle for further functionalization, such as oxidation to a ketone or etherification, while the stereochemistry of the cyclohexane (B81311) ring (cis/trans isomerism) can be exploited to control the three-dimensional arrangement of substituents, a critical factor in determining biological activity. nih.gov

Table 1: Key Structural Features of this compound

FeatureDescriptionSignificance in Synthesis
Cyclohexanol Ring A six-membered alicyclic alcohol.Provides a 3D scaffold; the hydroxyl group is a site for further reactions.
N-Boc Group A tert-butoxycarbonyl protecting group on the nitrogen atom.Protects the amine during synthesis; easily removed under acidic conditions. wikipedia.org
N-Methyl Group A methyl group attached to the nitrogen atom.Can enhance pharmacokinetic properties like metabolic stability and cell permeability in the final product. researchgate.net

Overview of Research Trajectories and Applications of the Compound

While specific research focused solely on 4-(N-Boc-N-methylamino)cyclohexanol is not extensively documented in publicly available literature, its structural motifs suggest clear research trajectories and potential applications, primarily as a key intermediate in the synthesis of more complex molecules.

The primary application of this compound is likely as a building block in the synthesis of pharmaceutically active compounds. chemimpex.com The combination of the protected amine and the alcohol functionality on a cyclohexane (B81311) scaffold makes it a versatile starting material for creating a diverse range of molecular architectures. For instance, derivatives of 4-aminocyclohexanol have been investigated for their analgesic properties. nih.gov

Research efforts involving this compound would likely focus on its incorporation into larger molecules targeting various biological pathways. The N-methylated aminocyclohexanol core is a feature found in some bioactive compounds, and having a pre-functionalized and protected building block like this compound streamlines the synthetic process.

Another potential area of application is in the development of novel ligands for catalysis or as scaffolds for combinatorial chemistry libraries, where the functional groups can be systematically modified to explore structure-activity relationships.

Table 2: Potential Research and Application Areas

AreaRationale
Medicinal Chemistry As a key intermediate for the synthesis of novel analgesics, enzyme inhibitors, or receptor modulators. The N-methyl group can confer advantageous pharmacokinetic properties. researchgate.netnih.gov
Organic Synthesis A versatile building block for constructing complex molecular architectures due to its bifunctional nature.
Materials Science Potential for incorporation into polymers or functional materials where the specific properties of the cyclohexyl and amino groups are desired.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

The molecular architecture of 4-(N-Boc-N-methylamino)cyclohexanol, featuring the tert-butoxycarbonyl (Boc) protecting group, is highly valued in pharmaceutical development. The Boc group provides stability during certain chemical transformations and can be removed under specific conditions, allowing for sequential and controlled modifications—a cornerstone of complex molecule synthesis.

Building Block for Complex Pharmaceutical Agents

This compound serves as a key building block in the synthesis of intricate pharmaceutical compounds. While direct literature on this specific N-methylated compound is specialized, the utility of the core 4-(Boc-amino)cyclohexanol structure is well-documented as an essential intermediate. chemimpex.com This class of compounds is particularly noted for its role in developing drugs that target the central nervous system. chemimpex.com The presence of the N-methyl group in this compound offers medicinal chemists a specific modification point to fine-tune the steric and electronic properties of the resulting amine after deprotection, which can be critical for optimizing a drug candidate's interaction with its biological target. The synthesis of various N-substituted piperidines, crucial motifs in many drugs, often begins with precursors like N-Boc-piperidin-4-one, highlighting the value of such protected amine scaffolds. researchgate.net

Synthesis of Biologically Active Compounds

The synthesis of novel biologically active compounds relies on the availability of versatile chemical building blocks. mdpi.com this compound fits this role perfectly. Its structural analog, 4-N-Boc-aminocyclohexanol, is recognized as a valuable starting material for creating biologically active molecules due to the strategic placement of its functional groups. chemimpex.com The hydroxyl group can be oxidized to a ketone or used in ether or ester linkages, while the protected amine provides a latent nucleophile. Oxidation of the alcohol yields 4-(N-Boc-N-methylamino)cyclohexanone, a ketone that can be used to synthesize compounds with antiproliferative effects against cancer cells, as has been noted for its non-methylated analog. chemicalbook.com The ability to use this scaffold to generate a library of derivatives is a significant advantage in the search for new therapeutic agents.

Role in Drug Discovery and Development

In drug discovery, the goal is to synthesize and test a wide variety of molecules to identify promising new drug candidates. Building blocks like this compound are instrumental in this process. The "N-Boc-N-methylamino" moiety is a recognized structural unit in versatile starting materials for pharmaceutical synthesis. researchgate.netresearchgate.net The development of efficient synthetic methods for functionalized piperidines and other heterocycles, which are considered "privileged structures" in medicinal chemistry, underscores the importance of their precursors. nih.gov The strategic use of a protected amine on a cyclohexane (B81311) ring allows chemists to build molecular complexity in a controlled manner, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Precursor for Diverse Chemical Scaffolds

Beyond its direct use in linear synthetic sequences, this compound is a precursor to a variety of more complex molecular frameworks, or scaffolds, that form the core of many medicinal compounds.

Synthesis of Piperidine (B6355638) Derivatives

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and bioactive natural products. nih.gov The synthesis of substituted piperidines is therefore a major focus of medicinal chemistry. nih.gov this compound can be readily oxidized to its corresponding ketone, 4-(N-Boc-N-methylamino)cyclohexanone. This ketone is a key starting point for synthesizing piperidine derivatives. For instance, through processes like reductive amination, the cyclohexanone (B45756) ring can be converted into a piperidine ring. pearson.com The resulting N-Boc protected piperidines are stable intermediates that can be further elaborated. For example, N-Boc protected piperidine carboxylic acids are used to create novel heterocyclic amino acid-like building blocks for drug discovery. nih.gov The synthesis of 4-Boc-aminopiperidine, an important intermediate for muscarinic M3 receptor antagonists used to treat respiratory and other diseases, often starts from a piperidone precursor. google.com

Construction of Bridged Ring Systems

Bridged ring systems are complex, three-dimensional structures that are of great interest in drug design because they can position functional groups in precise orientations. The synthesis of these scaffolds often involves intramolecular cyclization reactions. The ketone derivative, 4-(N-Boc-N-methylamino)cyclohexanone, can serve as a substrate for such reactions. For example, related cyclic ketones are known to undergo intramolecular aldol (B89426) or Michael reactions to form bicyclic or even tricyclic bridged systems. While specific examples for 4-(N-Boc-N-methylamino)cyclohexanone are highly specialized, the general strategy of using functionalized cyclohexanones to build bridged systems is a known approach in organic synthesis. organic-chemistry.org This capability allows chemists to access novel and complex molecular architectures that are otherwise difficult to synthesize.

Compound Data

PropertyValue
Compound Name This compound
Molecular Formula C₁₂H₂₃NO₃
Molecular Weight 229.32 g/mol
CAS Number 1256633-24-5
Appearance White to off-white solid
Synonyms tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate

Incorporation into Polyfunctional 3D Scaffolds

The synthesis of molecules with well-defined three-dimensional arrangements is a cornerstone of modern drug discovery. The rigid, non-planar structure of the cyclohexane ring in this compound makes it an ideal starting point for building such scaffolds. These scaffolds serve as a framework upon which various functional groups can be installed, leading to libraries of diverse compounds for biological screening.

The compound is considered a versatile building block for the synthesis of complex organic molecules. chemimpex.com Its ability to introduce a hydroxyl group within a cyclohexane ring opens pathways to novel compounds with potentially enhanced pharmacological properties. chemimpex.com This approach is central to Diversity-Oriented Synthesis (DOS), a strategy that aims to efficiently generate structural diversity in compound libraries. nih.gov The goal of DOS is to explore new areas of chemical space, increasing the probability of discovering molecules with novel biological activities. nih.govnih.gov

The synthesis of such scaffolds often involves a series of reactions that build upon the initial core. For instance, the hydroxyl group of this compound can be used as an anchor point for attachment to a solid support or for coupling with other molecular fragments. Subsequent removal of the Boc protecting group unmasks the N-methylamino group, which can then participate in further chemical transformations. This stepwise functionalization allows for the controlled construction of polyfunctional molecules with precise spatial orientation of their constituent parts, a key feature of 3D scaffolds.

Reagent in Peptide and Bioconjugation Chemistry

The unique combination of a protected amine and a hydroxyl group makes this compound a useful tool in the specialized fields of peptide synthesis and the chemical modification of biomolecules.

Utility in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing peptides in both research and industrial settings. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classical method in SPPS where Boc serves as a temporary protecting group for the Nα-amino group. chempep.com

The compound this compound, and its close analogs, are particularly useful in this context. It is frequently employed in SPPS to enhance the stability and solubility of the growing peptide chain, which is critical for the successful synthesis of effective therapeutic agents. chemimpex.com One key application is in the C-terminal modification of peptides. The terminal carboxyl group of a peptide is often modified to improve its biological properties, such as increasing its metabolic half-life, enhancing activity, or reducing side effects. nih.gov For example, C-terminal amidation can neutralize the negative charge of the carboxylate, making the peptide more similar to a native protein and potentially increasing its receptor binding affinity. nih.gov

In this process, a molecule like this compound can be attached to the C-terminus of a peptide. The hydroxyl group allows for esterification to the peptide's terminal carboxylic acid, effectively capping it. The Boc-protected amine remains shielded during the coupling but can be deprotected in a subsequent step to allow for further functionalization, creating a non-native C-terminal structure with tailored properties. This strategy provides a route to peptide analogs that cannot be accessed through standard ribosomal synthesis.

Reagent/StrategyApplication in SPPSPotential Outcome
This compound C-terminal modification of peptidesIncreased peptide stability and solubility. chemimpex.com
Boc Protecting Group Temporary protection of Nα-amino groupsAllows for stepwise elongation of the peptide chain. chempep.com
C-Terminal Amidation Modification of the terminal carboxyl groupEnhanced biological activity and stability. nih.gov

Facilitating Bioconjugation with Biomolecules

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. These techniques are essential for developing targeted therapies, diagnostic agents, and tools for biological research. nih.gov The functional groups on this compound allow for its use as a linker in bioconjugation. chemimpex.com

The hydroxyl group provides a reactive handle for conjugation. For example, it can be activated or converted into other functional groups to facilitate covalent bonding to a biomolecule. The protected amine offers a secondary point of attachment that can be unmasked after the initial conjugation event. This dual functionality allows for the creation of heterobifunctional linkers, which can connect two different biomolecules or a biomolecule to a small-molecule drug, such as in an antibody-drug conjugate (ADC). nih.gov

The process might involve first reacting the hydroxyl group of this compound with a protein's surface-exposed carboxylate group (e.g., on aspartic or glutamic acid residues) using carbodiimide (B86325) chemistry. After this initial linkage, the Boc group can be removed to expose the N-methylamino group, which can then be coupled to a second molecule of interest, such as a fluorescent dye or a therapeutic payload. This approach facilitates the creation of targeted drug delivery systems for applications like cancer therapy. chemimpex.com

Functional GroupRole in BioconjugationExample Reaction
Hydroxyl (-OH) Primary point of attachmentEsterification with a biomolecule's carboxylic acid.
Boc-protected Amine Secondary, masked attachment pointDeprotection followed by amidation with a second molecule.

Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Methods for Purity and Analysis

Chromatography is instrumental in separating 4-(N-Boc-N-methylamino)cyclohexanol from reaction mixtures and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the chemical purity of this compound. The technique separates the compound from impurities based on differential partitioning between a stationary phase and a mobile phase. For routine purity analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

Furthermore, due to the presence of a chiral center at the carbon atom bearing the hydroxyl group, this compound can exist as enantiomers. The determination of optical purity is crucial and is achieved using chiral HPLC. nih.gov This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving the enantiomers of chiral alcohols and amines. windows.netphenomenex.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. nih.gov

Table 1: Typical HPLC Conditions for Analysis

Parameter Purity Assessment (Reversed-Phase) Optical Purity (Chiral)
Column C18 (e.g., 250 x 4.6 mm, 5 µm) Chiral Stationary Phase (e.g., Lux Cellulose-2, Chiralcel OD-H) windows.netresearchgate.net
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient with 0.1% Trifluoroacetic Acid (TFA) Isocratic mixture of n-Hexane/Isopropanol researchgate.net
Flow Rate 1.0 mL/min 0.5 - 1.0 mL/min
Detection UV at 210-220 nm (due to carbamate (B1207046) chromophore) UV at 210-220 nm

| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled |

Gas Chromatography (GC) is another powerful technique for purity analysis. However, this compound itself has limited volatility due to the polar hydroxyl group and the high molecular weight of the Boc protecting group. Therefore, analysis by GC typically requires chemical derivatization to create more volatile analogs. nih.gov The hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether through reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the compound can be analyzed on a capillary column, often one with a nonpolar stationary phase like a dimethylpolysiloxane (e.g., HP-5). nih.gov A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for sensitive detection. nih.govresearchgate.net

Table 2: Representative GC Conditions for Derivatized Analysis

Parameter Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar
Column Capillary column (e.g., HP-5, 30 m x 0.25 mm) nih.gov
Carrier Gas Helium or Hydrogen
Injector Temperature ~250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min)

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) nih.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra will show distinct signals for the protons in the molecule. The tert-butyl group of the Boc protector will appear as a large singlet around 1.4 ppm. The N-methyl group will be a singlet around 2.7-2.9 ppm. The protons on the cyclohexane (B81311) ring will appear as complex multiplets between approximately 1.2 and 4.0 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would typically be found further downfield. chemicalbook.comchemicalbook.com

¹³C NMR spectra provide information on each unique carbon atom. The carbonyl carbon of the Boc group is characteristically found around 155 ppm. The quaternary carbon and the methyl carbons of the Boc group appear around 80 ppm and 28 ppm, respectively. The N-methyl carbon signal is expected around 30-35 ppm. The carbons of the cyclohexanol (B46403) ring would resonate in the 25-75 ppm range, with the carbon attached to the hydroxyl group (C-OH) being the most downfield in this group. bmrb.io

Table 3: Predicted NMR Chemical Shifts (δ) in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C(CH₃)₃ (Boc) ~1.4 (s, 9H) ~28.4 (3C)
N-CH₃ ~2.8 (s, 3H) ~32.0
Cyclohexane CH₂ ~1.2-2.2 (m, 8H) ~25-37
N-CH (Cyclohexane) ~3.0-3.4 (m, 1H) ~55-60
O-CH (Cyclohexane) ~3.6-4.0 (m, 1H) ~68-72
O-H Variable, broad N/A
C(CH₃)₃ (Boc) N/A ~79.5

Mass Spectrometry (MS) is used to determine the molecular weight and can give structural clues through fragmentation patterns. For a non-volatile compound like this, electrospray ionization (ESI) is a common technique. The expected molecular weight of this compound (C₁₂H₂₃NO₃) is 229.32 g/mol . In ESI-MS, it would likely be observed as protonated ([M+H]⁺) at m/z 230.2 or as a sodium adduct ([M+Na]⁺) at m/z 252.2.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. A key fragmentation pathway involves the loss of the Boc group (100.05 Da) or isobutylene (B52900) (56.06 Da) from the molecular ion.

Table 4: Expected Mass Spectrometry Data

Ion Species Technique Calculated m/z Observed m/z
[M+H]⁺ HRMS-ESI 230.1751 Confirms C₁₂H₂₄NO₃⁺
[M+Na]⁺ HRMS-ESI 252.1570 Confirms C₁₂H₂₃NNaO₃⁺
[M-C₄H₈+H]⁺ MS/MS 174.1176 Loss of isobutylene

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be characterized by several distinct absorption bands. The presence of a hydroxyl group is confirmed by a broad band in the 3600-3200 cm⁻¹ region. pressbooks.publibretexts.orgopenstax.org The C=O stretch of the Boc-carbamate group gives a very strong, sharp absorption around 1700-1680 cm⁻¹. libretexts.org Aliphatic C-H stretching vibrations from the cyclohexane and methyl groups are observed in the 3000-2850 cm⁻¹ range. nist.gov

Table 5: Characteristic Infrared Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3600 - 3200 Strong, Broad libretexts.org
C-H Stretch (Aliphatic) 3000 - 2850 Strong libretexts.org
C=O Stretch (Carbamate) 1700 - 1680 Strong, Sharp
C-N Stretch 1250 - 1020 Medium

Computational Chemistry and Modeling Studies

Conformational Analysis and Energy Minimization

The conformational flexibility of the cyclohexane (B81311) ring is a critical determinant of a molecule's physical and chemical properties. For 4-(N-Boc-N-methylamino)cyclohexanol, the primary conformational isomers are the chair forms, which are significantly more stable than the boat or twist-boat conformations due to minimized angle and torsional strain. youtube.commaricopa.edu In the chair conformation, the substituents can occupy either axial or equatorial positions.

The relative stability of these conformers is dictated by steric interactions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with other axial substituents. libretexts.org In the case of this compound, both the hydroxyl group and the N-Boc-N-methylamino group are substantial in size. The tert-butoxycarbonyl (Boc) group, in particular, is very bulky.

Computational methods such as Density Functional Theory (DFT) and molecular mechanics are employed to calculate the energies of different conformers and determine the most stable arrangement. gmu.eduua.esrsc.org For a monosubstituted cyclohexane, the energy difference between the axial and equatorial conformer is known as the A-value. The larger the A-value, the greater the preference for the equatorial position.

Table 1: Estimated Conformational Preferences of this compound Isomers

IsomerSubstituent Position (C1-OH, C4-NR2)Relative StabilityKey Steric Interactions
transEquatorial, EquatorialMost StableMinimal steric strain
transAxial, AxialLeast StableSignificant 1,3-diaxial interactions
cisEquatorial, AxialLess Stable1,3-diaxial interaction with the axial group
cisAxial, EquatorialMore Stable (assuming NR2 is bulkier)1,3-diaxial interaction with the axial group

Note: The relative stability is a qualitative assessment based on general principles of conformational analysis. NR2 represents the N-Boc-N-methylamino group.

Energy minimization calculations using computational software can provide more precise energy differences (ΔE) between these conformers. These calculations typically involve optimizing the geometry of each conformer to find its lowest energy state on the potential energy surface.

Prediction of Reaction Pathways and Stereoselectivity

Computational modeling is a powerful tool for predicting the outcome of chemical reactions, including their pathways and stereoselectivity. For this compound, reactions can occur at the hydroxyl group or, after deprotection, at the amino group.

One common reaction is the oxidation of the hydroxyl group to a ketone, forming 4-(N-Boc-N-methylamino)cyclohexanone. Computational methods can model the reaction mechanism, for example, with a chromium-based oxidizing agent, by calculating the energy profile of the reaction pathway, including transition states and intermediates. The stereoelectronic effects of the cyclohexane ring play a crucial role here. For instance, the rate of oxidation can differ between axial and equatorial alcohols.

Another important reaction is the reduction of the corresponding ketone, 4-(N-Boc-N-methylamino)cyclohexanone. The stereochemical outcome of this reduction, leading to either the cis or trans alcohol, can be predicted by modeling the approach of the hydride reagent to the carbonyl group. The Felkin-Anh and Cieplak models, which are often rationalized and refined with computational calculations, can be used to predict the facial selectivity of the nucleophilic attack. The bulky N-Boc-N-methylamino group at the 4-position can influence the conformation of the ring and the steric hindrance around the carbonyl group, thereby directing the stereochemical outcome.

Table 2: Factors Influencing Predicted Stereoselectivity in the Reduction of 4-(N-Boc-N-methylamino)cyclohexanone

FactorInfluence on StereoselectivityComputational Approach
Steric Hindrance The hydride reagent will preferentially attack from the less hindered face of the carbonyl group.Modeling the steric bulk of the substituents and the trajectory of the attacking nucleophile.
Torsional Strain The transition state leading to the major product will minimize torsional strain.Calculating the energies of different transition state conformers.
Electronic Effects The electronic nature of the substituents can influence the electrophilicity of the carbonyl carbon.Analyzing the molecular orbital (HOMO/LUMO) interactions between the nucleophile and the ketone.

Molecular Docking and Ligand-Protein Interaction Studies (when applied to derivatives)

Derivatives of this compound, where the hydroxyl and/or amino groups are further functionalized, have the potential to be biologically active molecules. Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design.

The aminocyclohexanol scaffold is present in various enzyme inhibitors. unifi.it By modifying the core structure of this compound, novel ligands can be designed to target specific enzymes. For instance, derivatives could be designed as inhibitors for enzymes implicated in diseases like Alzheimer's or cancer. mdpi.comnih.govnih.govfrontiersin.org

The process of molecular docking involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein target (often from the Protein Data Bank) and the designed ligand.

Docking Simulation: Using a docking program to explore the conformational space of the ligand within the binding site of the protein and to score the different binding poses based on a scoring function that estimates the binding affinity.

Analysis of Binding Modes: Visualizing the predicted binding poses and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein residues.

Table 3: Potential Protein Targets for Derivatives of this compound

Protein Target ClassRationale for TargetingExample Enzymes
Proteases The amino and hydroxyl groups can be modified to interact with the catalytic residues in the active site.BACE-1 (β-secretase), Leucine Aminopeptidase mdpi.comnih.gov
Kinases Derivatives can be designed to compete with ATP for the kinase binding site.Various protein kinases involved in cell signaling.
Cholinesterases The aminocyclohexanol scaffold can be adapted to fit into the active site gorge of acetylcholinesterase or butyrylcholinesterase.Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.gov
Topoisomerases Certain cyclic structures can intercalate with DNA or bind to the enzyme, inhibiting its function.Topoisomerase II nih.gov

These computational studies are crucial for the rational design of new molecules based on the this compound scaffold, enabling the exploration of their therapeutic potential before undertaking extensive synthetic and biological testing.

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes

The chemical industry is increasingly under pressure to adopt more environmentally benign manufacturing processes. The synthesis of 4-(N-Boc-N-methylamino)cyclohexanol is no exception, with current research focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Furthermore, the principles of green chemistry are being applied to the foundational steps of synthesis. A patented method for the preparation of a closely related precursor, 4-N-Boc-amino cyclohexanone (B45756), utilizes a recyclable poly-guanidine base and a pollution-free green oxidation process with sodium hypochlorite (B82951) or sodium chlorite (B76162), avoiding the use of harsher oxidants. google.com The adaptation of such methods for the synthesis of this compound could significantly improve the sustainability of its production.

Another area of exploration is the use of biocatalysis . Enzymatic reactions are highly specific and can be conducted under mild conditions, often in aqueous media, thereby reducing the need for organic solvents and harsh reagents. The enzymatic synthesis of base-modified nucleic acids has demonstrated the potential of biocatalysts in complex molecular constructions. researchgate.net Research into enzymes that can selectively perform the N-methylation and Boc-protection steps on a 4-aminocyclohexanol scaffold could pave the way for a truly green synthesis of the target compound.

Greener Synthesis ApproachPotential Advantages
Flow Chemistry Improved reaction control, higher yields, reduced solvent use, potential for in-line purification. researchgate.netacs.org
Green Oxidation Avoidance of hazardous oxidizing agents, use of recyclable catalysts. google.com
Biocatalysis High selectivity, mild reaction conditions, use of aqueous media, reduced waste. researchgate.net

Exploration of Novel Derivatization Strategies

The inherent functionality of this compound, with its protected amine and free hydroxyl group, makes it an ideal scaffold for chemical derivatization. Future research will undoubtedly focus on leveraging these features to create a diverse range of novel molecules with tailored properties for various applications.

The hydroxyl group can serve as a handle for esterification, etherification, or the attachment of various functional moieties. This allows for the synthesis of a wide array of esters and ethers with potentially interesting pharmacological or material properties. The Boc-protected amine, once deprotected, opens up a plethora of possibilities for amide bond formation, sulfonylation, and reductive amination, creating a diverse set of derivatives. nih.govnih.gov

A particularly exciting area is the use of this compound derivatives as kinase inhibitors . The 4-aminoquinazoline core, for example, is a well-established pharmacophore in many approved kinase inhibitor drugs. nih.gov By strategically functionalizing the cyclohexyl ring and the amino group of deprotected this compound, medicinal chemists can design and synthesize novel libraries of compounds to screen against various kinases, which are key targets in oncology and inflammatory diseases. nih.goved.ac.uk

Furthermore, the synthesis of novel heterocyclic amino acid-like derivatives from related N-Boc-cycloaminyl precursors has been reported, highlighting the potential for creating unique building blocks for peptide and peptidomimetic synthesis. nih.gov This could lead to the development of new therapeutic peptides with enhanced stability and cell permeability.

Derivatization StrategyPotential ApplicationKey Reactive Site
Esterification/EtherificationNovel materials, prodrugsHydroxyl group
Amide bond formationKinase inhibitors, bioactive peptidesDeprotected amine
SulfonylationMedicinal chemistry scaffoldsDeprotected amine
Reductive aminationDiverse functionalized aminesDeprotected amine

Advanced Applications in Targeted Drug Delivery and Prodrug Design

The targeted delivery of therapeutic agents to specific cells or tissues is a major goal in modern medicine, aiming to enhance efficacy while minimizing side effects. This compound and its derivatives are poised to play a significant role in this field, particularly in the design of antibody-drug conjugates (ADCs) and prodrugs .

ADCs are a class of biopharmaceuticals that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. nih.govmdpi.comresearchgate.net The linker that connects the antibody to the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release. njbio.com The bifunctional nature of this compound, after deprotection of the amine, makes it an attractive candidate for incorporation into novel linker technologies. The cyclohexyl ring can provide a stable and rigid spacer, while the amine and hydroxyl groups offer points for covalent attachment to both the antibody and the drug.

In the realm of prodrug design , the hydroxyl group of this compound can be used to form a cleavable ester linkage with a drug molecule. This prodrug would be inactive until it reaches the target site, where enzymatic or chemical cleavage would release the active pharmaceutical ingredient. This strategy can improve the solubility, stability, and pharmacokinetic profile of a drug.

Integration into Automated Synthesis and High-Throughput Screening Libraries

The demand for large and diverse collections of chemical compounds for drug discovery has led to the development of automated synthesis platforms and high-throughput screening (HTS) technologies. chemicalbook.com this compound is well-suited for integration into these workflows.

The Boc protecting group is widely used in solid-phase synthesis , a cornerstone of automated peptide and small molecule synthesis. nih.gov The stability of the Boc group under a variety of reaction conditions, coupled with its straightforward removal, makes this compound a valuable building block for the automated synthesis of compound libraries.

Furthermore, the compound's structure is amenable to inclusion in DNA-encoded libraries (DELs) . DEL technology allows for the synthesis and screening of massive combinatorial libraries of compounds, where each molecule is tagged with a unique DNA barcode. nih.govnih.gov The development of DNA-compatible reaction conditions for the derivatization of this compound would enable its incorporation into these powerful discovery platforms, vastly expanding the chemical space that can be explored for new drug candidates. nih.gov The ability to generate vast libraries of derivatives through automated synthesis will be crucial for identifying novel hits against a wide range of biological targets.

TechnologyRole of this compound
Automated Solid-Phase Synthesis Versatile building block due to the robust Boc protecting group. nih.gov
High-Throughput Screening (HTS) Parent scaffold for diverse compound libraries. chemicalbook.com
DNA-Encoded Libraries (DELs) Potential for incorporation as a core scaffold for generating vast combinatorial libraries. nih.govnih.gov

Q & A

Q. How is 4-(N-Boc-N-methylamino)cyclohexanol synthesized, and what key steps ensure high yield and purity?

The synthesis typically involves sequential protection and functionalization steps. The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., sodium bicarbonate) to protect the amine. Cyclohexanol derivatives are then functionalized through oxidation, reduction, or substitution reactions. Critical steps include:

  • Protection : Ensuring complete Boc protection of the amine to prevent side reactions.
  • Purification : Column chromatography or recrystallization to isolate isomers (cis/trans) and remove impurities.
  • Characterization : NMR and IR spectroscopy to verify the absence of unreacted starting materials .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify stereochemistry (cis/trans) and confirm Boc group attachment.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., carbamate C=O stretch at ~1690 cm1^{-1}).
  • HPLC : Quantifies purity and resolves isomers .

Q. How can cis and trans isomers of this compound be separated and characterized?

  • Chromatography : Chiral HPLC or silica gel chromatography with polar eluents (e.g., ethyl acetate/hexane mixtures).
  • Crystallization : Differential solubility in solvents like dichloromethane/hexane.
  • X-ray Diffraction : Confirms absolute configuration for crystalline isomers.
  • Dynamic NMR : Observes conformational exchange in solution for trans isomers .

Advanced Research Questions

Q. How can multivariate statistical methods optimize the synthesis of this compound?

The Box-Behnken design (a response surface methodology) optimizes variables like temperature, catalyst loading, and reaction time. For example:

  • Variables : Catalyst concentration (0.1–1.0 mol%), temperature (25–80°C), and solvent polarity.
  • Response : Reaction yield and selectivity for the trans isomer.
  • Analysis : ANOVA evaluates factor significance; contour plots identify optimal conditions. This reduces experimental runs by 50% compared to one-factor-at-a-time approaches .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to ensure uniform reagent distribution in large reactors.
  • Heat Transfer : Monitor exothermic reactions with in-situ calorimetry to avoid thermal degradation.
  • Catalyst Stability : Pre-activate heterogeneous catalysts (e.g., Pd/C) to maintain activity at scale.
    Contradictions often arise from mass/heat transfer limitations not observed in small-scale setups .

Q. What role does this compound play in synthesizing chiral amino alcohols for pharmaceuticals?

The compound serves as a precursor for chiral amino alcohols via enzymatic resolution. For example:

  • Enzymatic Hydrolysis : Lipases selectively hydrolyze one isomer of a racemic mixture, yielding enantiopure intermediates.
  • Case Study : Trans-4-(N-Boc-N-methylamino)cyclohexanol was converted to a key intermediate for β3_3-adrenergic receptor agonists with >98% enantiomeric excess .

Q. How does the Boc group influence reactivity in subsequent derivatization reactions?

  • Protection : The Boc group stabilizes the amine against oxidation and nucleophilic attack during peptide coupling or alkylation.
  • Deprotection : Acidic conditions (e.g., TFA in DCM) cleave the Boc group without disrupting the cyclohexanol backbone.
  • Steric Effects : The bulky tert-butyl group can hinder reactions at the adjacent carbon, requiring optimized catalysts (e.g., Pd(OAc)2_2 for cross-couplings) .

Data Contradictions and Resolution

Example : Conflicting reports on the optimal solvent for Boc deprotection (TFA in DCM vs. HCl in dioxane).

  • Resolution : TFA in DCM is faster but may protonate alcohol groups, while HCl/dioxane preserves hydroxyl functionality. Choice depends on downstream applications .

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